Bis(3-azidopyridinium)-1,10-decane perchlorate
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Overview
Description
Bis(3-azidopyridinium)-1,10-decane perchlorate is an organic molecular entity.
Scientific Research Applications
Catalytic Applications
- Synthesis of Biscoumarins and Bisindoles : Poly(4-vinylpyridinium) perchlorate has been utilized as an efficient catalyst in the synthesis of biscoumarins and bisindoles, demonstrating high yields and environmentally friendly conditions (Shirini, Esmaeeli-Ranjbar, & Seddighi, 2014).
Material Science
Synthesis of Nonisocyanate Poly(ester urethanes) : Research has explored an environment-friendly route to synthesize nonisocyanate based poly(ester urethanes) using renewable materials/resources, where 1,10-bis(hydroxyethyloxycarbonylamino)decane plays a key role (Wang, Zhang, Zhang, Tan, & Fong, 2016).
Molecular Modeling of Pyridinium-Based Ionic Liquids : Studies have been conducted on pyridinium-based ionic liquids, combining experimental and molecular dynamics methods to analyze their dynamic and thermodynamic properties (Cadena, Zhao, Snurr, & Maginn, 2006).
Organic Chemistry
Oxidation of Organic Compounds : Bis(1-Benzyl-3,5,7-Triaza-1-Azoniatricyclo[3.3.1.13,7] Decane) Peroxodisulfate has been used as a mild and efficient oxidizer for converting hydroxyl compounds to carbonyl compounds under specific conditions (Wu Minghu, Yang Gui-chun, & Chen Zuxing, 2000).
Antifungal Activity of Gemini Pyridinium Salts : Gemini 3-hydroxy- and 3-hydroxymethylpyridinium salts have been synthesized and tested for their antifungal activities against selected species of microfungi (Komasa, Winkiel, Kwaśniewska-Sip, & Cofta, 2018).
Coordination Chemistry
Copper(II) Complexes : The coordination chemistry of bis(amido)cyclodiphosph(III)azanes with Copper(II) has been extensively studied, revealing diverse applications in the field of inorganic chemistry (Stahl, 2000).
Diruthenium Complexes : Studies on diruthenium complexes bridged by bis-bidentate 1,4-bis(2-phenolato)-1,4-diazabutadiene have been conducted to understand their redox properties and spin locations (Kar, Sarkar, Ghumaan, Leboschka, Fiedler, Kaim, & Lahiri, 2007).
Properties
Molecular Formula |
C20H28Cl2N8 |
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Molecular Weight |
451.4 g/mol |
IUPAC Name |
3-azido-1-[10-(3-azidopyridin-1-ium-1-yl)decyl]pyridin-1-ium;dichloride |
InChI |
InChI=1S/C20H28N8.2ClH/c21-25-23-19-11-9-15-27(17-19)13-7-5-3-1-2-4-6-8-14-28-16-10-12-20(18-28)24-26-22;;/h9-12,15-18H,1-8,13-14H2;2*1H/q+2;;/p-2 |
InChI Key |
KVRMFYJZXMVCOK-UHFFFAOYSA-L |
SMILES |
C1=CC(=C[N+](=C1)CCCCCCCCCC[N+]2=CC=CC(=C2)N=[N+]=[N-])N=[N+]=[N-].[Cl-].[Cl-] |
Canonical SMILES |
C1=CC(=C[N+](=C1)CCCCCCCCCC[N+]2=CC=CC(=C2)N=[N+]=[N-])N=[N+]=[N-].[Cl-].[Cl-] |
Synonyms |
BAPDD bis(3-azidopyridinium)-1,10-decane bis(3-azidopyridinium)-1,10-decane diiodide bis(3-azidopyridinium)-1,10-decane perchlorate |
Origin of Product |
United States |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
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Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
Precursor scoring | Relevance Heuristic |
---|---|
Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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